molecular formula C21H18N2S B11278518 1-methyl-2-((naphthalen-1-ylmethyl)thio)-5-phenyl-1H-imidazole

1-methyl-2-((naphthalen-1-ylmethyl)thio)-5-phenyl-1H-imidazole

Cat. No.: B11278518
M. Wt: 330.4 g/mol
InChI Key: VHCSHJHQQWWMEY-UHFFFAOYSA-N
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Description

1-METHYL-2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

The synthesis of 1-METHYL-2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE involves several steps, starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-METHYL-2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include nickel catalysts, TBHP, NaBH4, and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-METHYL-2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-METHYL-2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-METHYL-2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE can be compared with other similar compounds, such as:

The uniqueness of 1-METHYL-2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE lies in its highly substituted structure, which imparts specific chemical and biological properties that are not observed in simpler imidazole derivatives.

Properties

Molecular Formula

C21H18N2S

Molecular Weight

330.4 g/mol

IUPAC Name

1-methyl-2-(naphthalen-1-ylmethylsulfanyl)-5-phenylimidazole

InChI

InChI=1S/C21H18N2S/c1-23-20(17-9-3-2-4-10-17)14-22-21(23)24-15-18-12-7-11-16-8-5-6-13-19(16)18/h2-14H,15H2,1H3

InChI Key

VHCSHJHQQWWMEY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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